1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE
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Overview
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further linked to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE typically involves the condensation of 1-(4-chlorobenzyl)piperazine with a suitable ketone. One common method involves the reaction of 1-(4-chlorobenzyl)piperazine with 1-pentanone under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE involves its interaction with specific molecular targets. It is known to inhibit the uptake of certain neurotransmitters, such as serotonin, by binding to their transporters. This inhibition can modulate neurotransmitter levels in the brain, potentially leading to therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperazine: Shares the chlorobenzyl and piperazine structure but lacks the pentanone chain.
4-[4-(4-CHLOROBENZYL)-1-PIPERAZINYL]BUTOXY]-2-PROPYLPHENOL: Contains a similar piperazine core but with different substituents.
Uniqueness: 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE is unique due to its specific combination of a chlorobenzyl group, piperazine ring, and pentanone chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-4-16(20)19-11-9-18(10-12-19)13-14-5-7-15(17)8-6-14/h5-8H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKWEISYOIFJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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